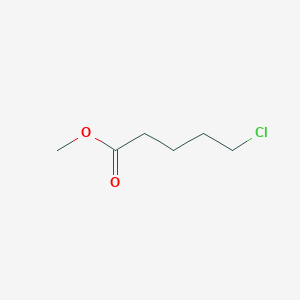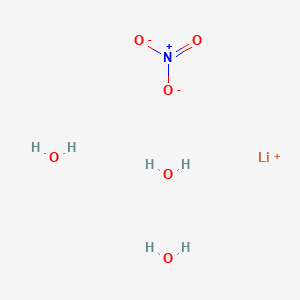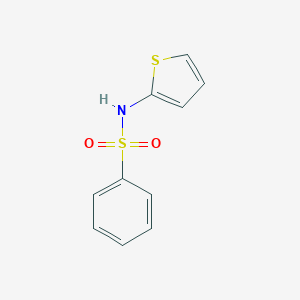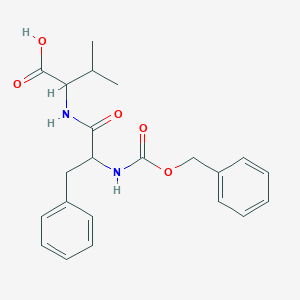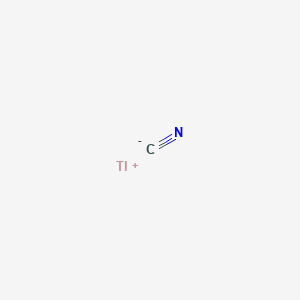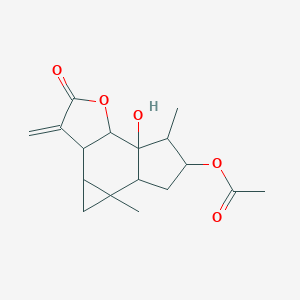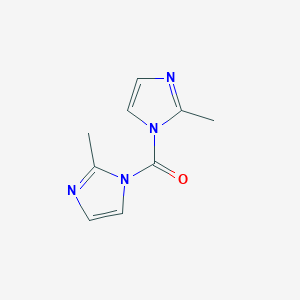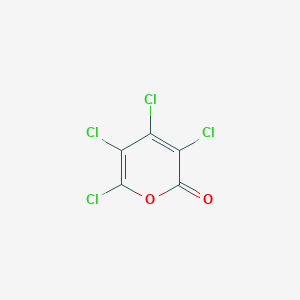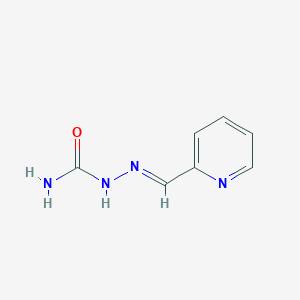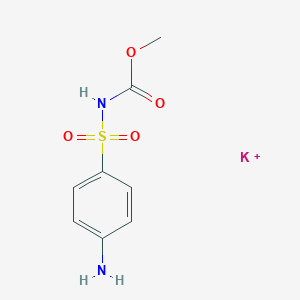
Asulam-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asulam-potassium is a chemical compound that has been used as a herbicide for many years. It is an effective and efficient herbicide that is used to control weeds in various crops. Asulam-potassium is a white crystalline powder that is soluble in water and has a molecular weight of 229.25 g/mol.
Mécanisme D'action
The mechanism of action of Asulam-potassium involves the inhibition of photosynthesis in plants. Asulam-potassium inhibits the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. The inhibition of this enzyme results in the accumulation of toxic intermediates, which leads to the destruction of chloroplasts and the death of the plant.
Effets Biochimiques Et Physiologiques
Asulam-potassium has been found to have minimal biochemical and physiological effects on animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. Asulam-potassium has also been found to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Asulam-potassium has several advantages for lab experiments. It is a highly effective herbicide that can be used to control weeds in various crops. Asulam-potassium is also safe and does not harm the environment. However, there are some limitations to using Asulam-potassium in lab experiments. It is not effective against all types of weeds, and some weeds may develop resistance to Asulam-potassium over time.
Orientations Futures
There are several future directions for research on Asulam-potassium. One area of research is the development of new formulations of Asulam-potassium that are more effective against resistant weeds. Another area of research is the study of the environmental impact of Asulam-potassium and its degradation products. Additionally, there is a need for more research on the safety and effectiveness of Asulam-potassium in different crops and environments.
Conclusion:
In conclusion, Asulam-potassium is a safe and effective herbicide that has been extensively studied for its herbicidal properties. The synthesis of Asulam-potassium involves the reaction of Asulam acid with potassium hydroxide. Asulam-potassium inhibits the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. Asulam-potassium has minimal biochemical and physiological effects on animals and is safe for the environment. There are several future directions for research on Asulam-potassium, including the development of new formulations and the study of its environmental impact.
Méthodes De Synthèse
The synthesis of Asulam-potassium involves the reaction of Asulam acid with potassium hydroxide. Asulam acid is first dissolved in water, and then potassium hydroxide is added to the solution. The resulting mixture is then heated to a temperature of 50-60°C for several hours. The reaction produces Asulam-potassium, which is then filtered, washed, and dried to obtain a pure white powder.
Applications De Recherche Scientifique
Asulam-potassium has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including sugarcane, tea, and coffee. Asulam-potassium has also been found to be effective in controlling weeds in non-crop areas such as railways, roadsides, and industrial sites. The scientific research on Asulam-potassium has shown that it is a safe and effective herbicide that does not harm the environment.
Propriétés
Numéro CAS |
14089-43-1 |
|---|---|
Nom du produit |
Asulam-potassium |
Formule moléculaire |
C8H10KN2O4S+ |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
potassium;methyl N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H10N2O4S.K/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11);/q;+1 |
Clé InChI |
WKJOGZIRDGAEFO-UHFFFAOYSA-N |
SMILES |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[K+] |
SMILES canonique |
COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[K+] |
Numéros CAS associés |
3337-71-1 (Parent) |
Synonymes |
ASULAMPOTASSIUMSALT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




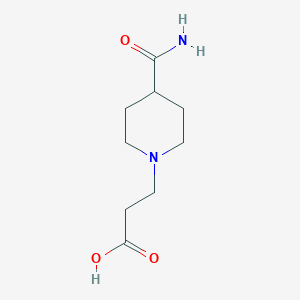
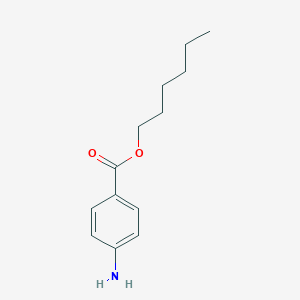
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
